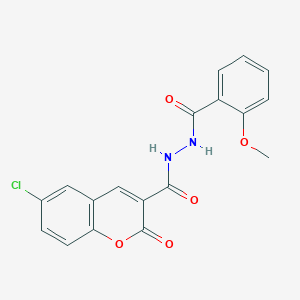

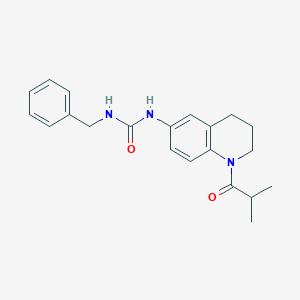

6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide, also known as CMOC, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. CMOC is a chromene derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

Studies on chemical transformations of related chromone compounds under nucleophilic conditions have shown a variety of heterocyclic systems resulting from such reactions. For instance, reactions with nucleophilic reagents can lead to unexpected products such as chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide, highlighting the complex reactivity of chromone derivatives in synthetic chemistry (Ibrahim & El-Gohary, 2016).

Photochromic Materials and Biological Activities

Chromene derivatives, such as chromene chromium carbene complexes, have been investigated for their potential in synthesizing naphthopyran and naphthopyrandione units, which are present in photochromic materials and biologically active natural products (Rawat, Prutyanov, & Wulff, 2006). Additionally, the synthesis and biological evaluation of innovative coumarin derivatives containing a thiazolidin-4-one ring have provided insights into their properties and potential applications in medicinal chemistry (Ramaganesh, Bodke, & Venkatesh, 2010).

Advanced Synthesis Techniques

The use of ultrasound-promoted synthesis has facilitated the rapid creation of new thiazole derivatives bearing a coumarin nucleus, showcasing an efficient method for producing compounds with potential biological activities (Gomha & Khalil, 2012). Furthermore, ionic liquid-promoted synthesis has led to the creation of novel chromone-pyrimidine coupled derivatives, which have been analyzed for antimicrobial activities, enzyme assays, and toxicity studies, providing a green and efficient approach to synthesizing biologically relevant molecules (Tiwari et al., 2018).

Potential Drug Discovery

The synthesis and evaluation of 8-benzamidochromen-4-one-2-carboxylic acids have identified potent and selective agonists for the orphan G protein-coupled receptor GPR35, suggesting a pathway for future drug discovery and development in targeting this receptor (Funke, Thimm, Schiedel, & Müller, 2013).

Eigenschaften

IUPAC Name |

6-chloro-N'-(2-methoxybenzoyl)-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O5/c1-25-15-5-3-2-4-12(15)16(22)20-21-17(23)13-9-10-8-11(19)6-7-14(10)26-18(13)24/h2-9H,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHMZVKXNHHKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N'-(2-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920743.png)

![3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2920748.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B2920751.png)

![N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2920752.png)

![6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2920754.png)

![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)

![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)